AZD6738

Description

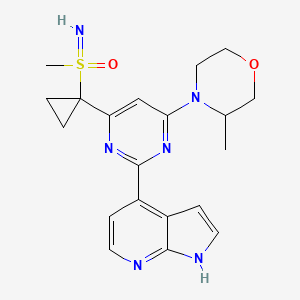

Structure

3D Structure

Properties

Molecular Formula |

C20H24N6O2S |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |

InChI |

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23) |

InChI Key |

OHUHVTCQTUDPIJ-UHFFFAOYSA-N |

SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of AZD6738 (Ceralasertib): An In-depth Technical Guide

Introduction

AZD6738, also known as ceralasertib, is a potent, orally bioavailable, and selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity.[2][4] By targeting ATR, this compound represents a key therapeutic strategy in oncology, designed to exploit the reliance of cancer cells on specific DNA repair pathways for their survival and proliferation.[5] This guide provides a detailed examination of the molecular mechanism, cellular consequences, and therapeutic rationale for this compound.

Core Mechanism: Inhibition of the ATR Kinase

This compound functions as an ATP-competitive inhibitor of the ATR kinase.[1][6] The primary role of ATR is to respond to a specific form of DNA damage known as replication stress.[7] Replication stress is characterized by the stalling or slowing of DNA replication forks, which leads to the exposure of long stretches of single-stranded DNA (ssDNA).[2] These ssDNA regions are coated by Replication Protein A (RPA), which serves as a platform to recruit and activate the ATR kinase.

Once activated, ATR phosphorylates a multitude of downstream substrates, with the most critical being the checkpoint kinase 1 (CHK1).[4][8] Phosphorylation of CHK1 at serine 345 (Ser345) initiates a signaling cascade that culminates in cell cycle arrest, primarily at the G2/M checkpoint.[2][4] This pause provides the cell with an opportunity to repair the damaged DNA and restart stalled replication forks, preventing cells from entering mitosis with compromised DNA.[5]

This compound directly binds to the ATP-binding pocket of ATR, preventing its kinase activity. This blockade inhibits the phosphorylation of CHK1 and other downstream targets, effectively abrogating the ATR-mediated DDR.[1][8] As a result, the cell cycle checkpoints are not properly activated, and cells with significant DNA damage are forced to proceed into mitosis. This premature mitotic entry with unrepaired DNA leads to a form of programmed cell death known as mitotic catastrophe.[9]

Signaling Pathway Disruption by this compound

The inhibition of ATR by this compound sets off a cascade of molecular events, fundamentally altering the cellular response to DNA damage. The key consequences include the suppression of CHK1 phosphorylation and the accumulation of DNA damage markers, such as phosphorylated histone H2AX (γH2AX).[1][2] In certain contexts, the inhibition of the ATR pathway can lead to a compensatory activation of the ATM-dependent signaling pathway, marked by phosphorylation of substrates like RAD50.[2][10]

Caption: this compound inhibits ATR kinase, preventing CHK1 activation and G2/M arrest.

Therapeutic Rationale: Monotherapy and Combination Strategies

The therapeutic utility of this compound is realized through two main strategies: monotherapy in cancers with specific genetic vulnerabilities and combination therapy with DNA-damaging agents.

Monotherapy: this compound has shown significant single-agent anti-tumor activity in preclinical models of cancers that have high intrinsic levels of replication stress or deficiencies in other DDR pathways, particularly the ATM pathway.[1][11] Tumors with loss-of-function mutations in the ATM gene are highly dependent on ATR for survival. This creates a "synthetic lethality," where the inhibition of ATR in an ATM-deficient background is profoundly cytotoxic to cancer cells while having a lesser effect on normal, ATM-proficient cells.[11][12] Enhanced sensitivity is also seen in cell lines with drivers of replication stress, such as CCNE1 amplification.[2]

Combination Therapy: A key application of this compound is to potentiate the effects of conventional chemotherapy and radiotherapy, as well as other targeted agents like PARP inhibitors.[4]

-

With Chemotherapy/Radiotherapy: DNA-damaging agents like carboplatin, cisplatin, and ionizing radiation (IR) induce lesions that cause replication fork stalling.[1][11] Cancer cells rely on the ATR-CHK1 pathway to tolerate and repair this damage. By co-administering this compound, the repair mechanism is disabled, leading to a synergistic increase in cell killing.[1][13]

-

With PARP Inhibitors: Combining this compound with PARP inhibitors, such as olaparib, has shown significant efficacy, particularly in BRCA-mutant and even some BRCA-proficient models.[2] This combination creates a potent dual blockade of critical DNA repair pathways.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in numerous preclinical studies. Key quantitative metrics are summarized below.

| Parameter | Value | Context | Reference(s) |

| In Vitro Enzyme IC₅₀ | 0.001 µM (1 nM) | Potency against isolated ATR kinase | [1][9] |

| Cellular pCHK1 (S345) IC₅₀ | 0.074 µM | Potency in inhibiting ATR activity within cells | [1] |

| Cell Proliferation IC₅₀ | < 1 µM | Observed in 73 out of 197 solid/hematological cell lines | [1] |

| Kinase Selectivity | > 5 µM | IC₅₀ against other PI3K-like kinases (DNA-PK, ATM, mTOR, AKT) | [1] |

| Broad Kinase Panel | 0 / 442 kinases | Number of kinases showing >50% inhibition at a 1 µM concentration | [1] |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a set of established molecular and cellular biology techniques.

1. Western Blotting for DDR Biomarkers:

-

Objective: To quantify the inhibition of ATR signaling and the induction of DNA damage.

-

Methodology: Cancer cell lines are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). Cells are then lysed, and protein extracts are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies specific for key biomarkers such as p-CHK1 (Ser345), total CHK1, γH2AX, and p-RAD50. Following incubation with secondary antibodies, signals are detected via chemiluminescence. A decrease in the p-CHK1/total CHK1 ratio and an increase in γH2AX signal indicate effective ATR inhibition and induction of DNA damage, respectively.[2][10]

2. Cell Viability and Proliferation Assays:

-

Objective: To determine the cytotoxic or cytostatic effect of this compound as a single agent or in combination.

-

Methodology: Cells are seeded in 96-well plates and treated with a dose range of this compound, often in combination with another agent (e.g., carboplatin). After an incubation period (e.g., 3-5 days), cell viability is measured using assays like CellTiter-Glo, which quantifies ATP levels as a surrogate for metabolically active cells.[9] The resulting data is used to calculate IC₅₀ values.

3. In Vivo Xenograft Studies:

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Human tumor cells (e.g., from ATM-deficient lines) are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination). This compound is typically administered via oral gavage.[1] Tumor volume is measured regularly to assess treatment efficacy. Pharmacodynamic studies can also be performed by harvesting tumors at specific time points post-treatment to analyze biomarker modulation (e.g., pCHK1, γH2AX) by immunohistochemistry (IHC) or Western blot.[2][10][11]

Caption: A typical preclinical workflow for evaluating the efficacy of this compound.

Conclusion

This compound (ceralasertib) is a highly selective ATR kinase inhibitor that disrupts the cellular response to replication stress. Its mechanism of action is centered on preventing the activation of the critical downstream effector CHK1, thereby abrogating the G2/M cell cycle checkpoint. This forces cells with damaged DNA into a lethal mitotic catastrophe. This mechanism provides a strong rationale for its use as a monotherapy in cancers with inherent DDR defects, such as ATM deficiency, and as a powerful sensitizing agent in combination with a wide range of DNA-damaging chemotherapies and targeted agents like PARP inhibitors. The ongoing clinical evaluation of ceralasertib continues to explore its potential to exploit these fundamental cancer cell vulnerabilities.[3][14]

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Ceralasertib - NCI [dctd.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is Ceralasertib used for? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. apexbt.com [apexbt.com]

- 13. scienceopen.com [scienceopen.com]

- 14. Facebook [cancer.gov]

Ceralasertib: A Technical Guide to its Role in the DNA Damage Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is a potent, orally bioavailable, and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA damage response (DDR) pathway.[1][2][3][4] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the ATR-mediated checkpoint is crucial for survival.[5][6] By targeting ATR, ceralasertib disrupts DNA damage repair, abrogates cell cycle checkpoints, and promotes synthetic lethality in tumors with specific DDR deficiencies, such as those with mutations in ATM or BRCA genes.[2][7] This technical guide provides an in-depth overview of ceralasertib's mechanism of action, its role in the DDR pathway, and detailed protocols for key experimental assays.

Core Mechanism of Action

Ceralasertib functions as an ATP-competitive inhibitor of ATR kinase.[8] The primary role of ATR is to respond to single-stranded DNA (ssDNA) breaks that arise from replication stress.[9] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, stabilize replication forks, and facilitate DNA repair.[9][10] Ceralasertib's inhibition of ATR prevents the phosphorylation of Chk1, leading to the collapse of stalled replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, cell death through mitotic catastrophe, particularly in cancer cells with a high reliance on the ATR pathway.[1][6][11]

The ATR/Chk1 Signaling Pathway and Ceralasertib's Point of Intervention

The ATR/Chk1 pathway is a critical signaling cascade activated in response to DNA damage, particularly replication stress. The pathway is initiated by the detection of ssDNA, which recruits the ATR-ATRIP complex. This leads to the activation of ATR and subsequent phosphorylation of numerous downstream substrates, with Chk1 being a key effector. Activated Chk1 orchestrates the cellular response to DNA damage by regulating cell cycle checkpoints and promoting DNA repair. Ceralasertib directly inhibits the kinase activity of ATR, thereby preventing the activation of Chk1 and the downstream signaling events.

Quantitative Data

In Vitro Potency of Ceralasertib

| Parameter | Value | Reference |

| IC50 (ATR kinase) | 1 nM | [1][7][12][13] |

| GI50 (mTOR) | 5.7 µmol/L | [5][6] |

Preclinical Efficacy of Ceralasertib in Combination Therapy

| Cell Line | Combination Agent | Effect | Reference |

| H460 shATM | Cisplatin (B142131) (1.0 µM) | 12.59-fold shift in cisplatin IC50 | [14] |

| A549 shATM | Cisplatin (1.0 µM) | 19.45-fold shift in cisplatin IC50 | [14] |

| ATM-deficient H23 | NSC 119875 | Rapid tumor regression | [1] |

Clinical Efficacy of Ceralasertib

| Trial Phase | Combination Agent | Patient Population | Response Rate | Reference |

| Phase I | Paclitaxel | Melanoma (anti-PD1 resistant) | 33.3% ORR | [5][6] |

| Phase I | Olaparib | ATM-mutated tumors | 40% CBR | [15] |

| Phase I | Olaparib | PARP inhibitor-resistant HGSOC | 86% CBR | [15] |

| Phase I (Monotherapy) | - | Advanced solid tumors | 8% confirmed PRs, 52% SD | [16] |

| Phase II (in progress) | Durvalumab or Olaparib | Advanced biliary tract cancer | - | [6][11] |

ORR: Overall Response Rate; CBR: Clinical Benefit Rate; PR: Partial Response; SD: Stable Disease; HGSOC: High-Grade Serous Ovarian Cancer.

Experimental Protocols

Western Blotting for Phospho-Chk1 and γH2AX

This protocol assesses the inhibition of ATR activity by measuring the phosphorylation of its direct downstream target, Chk1, and the accumulation of DNA double-strand breaks indicated by γH2AX.

Materials:

-

Cancer cell lines of interest

-

Ceralasertib

-

DNA damaging agent (e.g., hydroxyurea, UV radiation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-p-Chk1 (Ser345), anti-Chk1, anti-γH2AX (Ser139), anti-Actin or GAPDH

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and treat with desired concentrations of ceralasertib with or without a DNA damaging agent.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the p-Chk1 signal to total Chk1 and the γH2AX signal to a loading control.

Immunofluorescence for γH2AX Foci

This assay visualizes and quantifies the formation of DNA double-strand breaks in individual cells.

Materials:

-

Cells grown on coverslips

-

Ceralasertib

-

Fixation solution (4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody: anti-γH2AX (Ser139)

-

Fluorescently-labeled secondary antibody

-

DAPI

-

Antifade mounting medium

Procedure:

-

Cell Treatment: Seed cells on coverslips and treat as required.

-

Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.[9]

-

Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.[1]

-

Blocking: Block with 1% BSA for 30-60 minutes.[1]

-

Primary Antibody Incubation: Incubate with anti-γH2AX antibody for 1 hour at room temperature or overnight at 4°C.[1]

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour.

-

Mounting: Mount coverslips on slides with mounting medium containing DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of ceralasertib on cell viability by measuring ATP levels.

Materials:

-

Cancer cell lines

-

Ceralasertib

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed cells in opaque-walled 96-well plates.

-

Treatment: Treat cells with a range of ceralasertib concentrations for 72 hours.[15]

-

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent.[15][17]

-

Incubation and Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.[15][17]

-

Measurement: Record luminescence using a plate reader.

-

Analysis: Calculate cell viability relative to untreated controls and determine the GI50 value.

Clonogenic Survival Assay

This assay assesses the long-term effect of ceralasertib on the ability of single cells to form colonies.

Materials:

-

Cancer cell lines

-

Ceralasertib

-

6-well plates

-

Crystal violet staining solution

-

Fixing solution (e.g., methanol/acetic acid)

Procedure:

-

Cell Seeding: Plate a known number of cells in 6-well plates.

-

Treatment: Treat cells with ceralasertib for a specified duration.

-

Colony Formation: Incubate the plates for 1-3 weeks until visible colonies are formed.[16]

-

Fixing and Staining: Fix the colonies with fixing solution and stain with crystal violet.[16]

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction for each treatment condition.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following ceralasertib treatment.

Materials:

-

Cancer cell lines

-

Ceralasertib

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Cell Treatment: Treat cells with ceralasertib for the desired time.

-

Harvesting and Fixation: Harvest cells and fix in ice-cold 70% ethanol.[11]

-

Staining: Resuspend fixed cells in PI staining solution.[11]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

Ceralasertib is a promising anti-cancer agent that effectively targets the ATR kinase, a key component of the DNA damage response pathway. Its ability to induce synthetic lethality in tumors with specific DDR defects and to synergize with other DNA-damaging agents highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action and efficacy of ceralasertib and other ATR inhibitors in preclinical and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Ceralasertib (this compound), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceralasertib - NCI [dctd.cancer.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. benchchem.com [benchchem.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. OUH - Protocols [ous-research.no]

- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AZD6738 (Ceralasertib) on Replication Stress in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cancer cells are characterized by high levels of replication stress, an intrinsic vulnerability that makes them dependent on the DNA Damage Response (DDR) for survival. A key regulator of the replication stress response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. AZD6738 (Ceralasertib) is a potent, selective, and orally bioavailable inhibitor of ATR kinase.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on critical cellular processes in cancer cells, and its synergistic potential with DNA-damaging agents. We summarize key quantitative data, provide detailed experimental protocols for assessing its activity, and visualize its core mechanisms through signaling and workflow diagrams.

Introduction: Targeting Replication Stress in Oncology

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. Replication stress, defined as the slowing or stalling of DNA replication forks, is a major source of endogenous DNA damage and a hallmark of cancer.[1] Oncogene activation, such as mutant RAS or overexpressed Cyclin E, disrupts normal cell-cycle regulation, leading to heightened replication stress.[3] To cope with this, cancer cells become highly reliant on the DDR network, particularly the ATR signaling pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks.[1][4]

This dependency creates a therapeutic window. By inhibiting ATR, we can selectively target cancer cells, leading to the accumulation of unresolved DNA damage and subsequent cell death, a concept known as synthetic lethality.[5][6] this compound (Ceralasertib) is a clinical-stage ATR inhibitor that competitively binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets.[4][7] This guide explores the preclinical data demonstrating the potent effects of this compound on replication stress pathways in cancer cells.

Core Mechanism of Action of this compound

This compound's primary mechanism is the inhibition of the ATR kinase, a central component of the DDR.[7] In response to replication stress, ATR is activated and phosphorylates a multitude of downstream substrates, most critically the checkpoint kinase 1 (CHK1).[4][8] This initiates a signaling cascade that stabilizes stalled replication forks, promotes DNA repair, and induces cell cycle arrest, primarily at the G2/M checkpoint, to provide time for repair before mitotic entry.[2][8]

This compound abrogates this protective response. By inhibiting ATR, it prevents the phosphorylation and activation of CHK1 (at Ser345).[9][10] This leads to several critical downstream consequences in cancer cells experiencing replication stress:

-

Replication Fork Collapse: Unprotected replication forks are prone to collapse, leading to the formation of DNA double-strand breaks (DSBs).[1]

-

Abrogation of Cell Cycle Checkpoints: Cells are unable to arrest in the S or G2 phase, forcing them to enter mitosis with damaged DNA.[10][11]

-

Accumulation of DNA Damage: The failure to repair DNA damage and the collapse of replication forks lead to catastrophic levels of genomic instability.[12][13]

-

Induction of Apoptosis: The overwhelming DNA damage triggers programmed cell death, often through a process known as mitotic catastrophe.[5][14]

A key finding is the synthetic lethality observed between ATR inhibition and defects in the Ataxia-Telangiectasia Mutated (ATM) pathway.[5][6] ATM is the primary sensor for DSBs. In ATM-deficient cancer cells, the cellular machinery becomes even more reliant on ATR for survival.[9] Inhibition of ATR with this compound in this context is particularly cytotoxic, leading to rapid tumor regression in preclinical models.[6][9]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across various assays. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line / System | Comments | Citation(s) |

| ATR Kinase Inhibition (IC50) | 0.001 µM (1 nM) | Isolated Enzyme Assay | Demonstrates high potency against the direct target. | [7][9][14] |

| p-CHK1 (S345) Inhibition (IC50) | 0.074 µM (74 nM) | Cellular Assay | Measures target engagement in a cellular context. | [7][9][15] |

| Proliferation Inhibition (GI50) | 0.3 µM to >1 µM | Various Cancer Cell Lines | Potency varies, with enhanced sensitivity often seen in ATM-deficient lines. | [7][14] |

| Monotherapy Activity | IC50 < 1 µM | 73 out of 197 cell lines | Shows single-agent activity in a significant portion of tested cancer cell lines. | [7] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Inhibition (IC50) | Comments | Citation(s) |

| ATR | 0.074 µM | Potent on-target activity in cells. | [7][9] |

| ATM | > 30 µM | Highly selective against the related PI3K-like kinase ATM. | [7][9] |

| DNA-PK | > 30 µM | Highly selective against the related PI3K-like kinase DNA-PK. | [7][9] |

| mTOR | > 23 µM | Highly selective against the related PI3K-like kinase mTOR. | [7][9] |

| PI3Kα | > 30 µM | High selectivity against PI3K pathway kinases. | [9] |

| Broad Kinase Panel | No significant inhibition | 0 out of 442 kinases showed >50% inhibition at 1 µM. | [7] |

Impact on Cellular Processes

Treatment with this compound induces profound and measurable effects on cancer cell physiology.

-

Cell Cycle Progression: this compound causes significant cell cycle aberrations. By overriding the G2/M checkpoint, it forces cells with damaged DNA into mitosis.[11] Flow cytometry analysis consistently shows an accumulation of cells in the S and G2/M phases, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.[5][9][12] In ATM-deficient cells, S-phase arrest is particularly pronounced.[5]

-

DNA Damage Markers: A primary consequence of ATR inhibition is the accumulation of DNA damage. This is most commonly visualized and quantified by the phosphorylation of histone H2AX at serine 139, forming γH2AX.[12][13] Treatment with this compound, especially in combination with DNA-damaging agents like cisplatin (B142131) or radiation, leads to a marked increase in γH2AX foci, indicating a surge in DSBs.[9][12]

-

Apoptosis: The culmination of replication fork collapse, checkpoint abrogation, and accumulated DNA damage is the induction of apoptosis. This is evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), key executioners of the apoptotic cascade.[5][9]

-

Homologous Recombination Repair: this compound has been shown to disrupt homologous recombination (HR), a critical pathway for repairing DSBs.[1] This is observed through the reduction of RAD51 foci formation at sites of DNA damage following treatment.[5][11] This effect further contributes to the synergistic lethality seen with agents that cause DSBs.

Detailed Experimental Protocols

The following section details generalized protocols for key in vitro assays used to characterize the effects of this compound.

Cell Viability Assay (MTT or Luminescence-Based)

This assay measures the metabolic activity of cells as a surrogate for viability to determine the growth inhibitory (GI₅₀) concentration of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 1,000-5,000 cells/well). Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 30 µM) in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for the desired duration (typically 72 to 120 hours).[5][13]

-

Signal Development:

-

For MTT Assay: Add MTT solution (e.g., 50 μL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Dissolve the crystals by adding a solubilizing agent like DMSO (150 μL).[13]

-

For Luminescence Assay (e.g., CellTiter-Glo): Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14]

-

-

Data Acquisition: Measure the absorbance at 540 nm for the MTT assay or the luminescence using a plate reader.[13][14]

-

Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the log-transformed drug concentrations and use a non-linear regression model to calculate the GI₅₀ value.

Western Blot Analysis for DDR Markers

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the ATR pathway.

-

Cell Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).[9] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-CHK1 (Ser345)

-

Total CHK1

-

Phospho-H2AX (Ser139) (γH2AX)

-

Cleaved Caspase-3

-

Cleaved PARP

-

β-Actin (as a loading control)

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and detects apoptotic cells (sub-G1).

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time (e.g., 24, 48, 72 hours).[10] Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[10]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[9]

-

Data Acquisition: Analyze the samples on a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the DNA content.

-

Analysis: Gate the cell populations using software (e.g., FlowJo). Diploid cells in G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in S phase will have an intermediate DNA content. Cells with less than 2N DNA content are classified as the sub-G1 population, representing apoptotic cells.[5]

Conclusion and Future Directions

This compound is a highly potent and selective ATR inhibitor that effectively targets the replication stress response in cancer cells. By inhibiting the ATR-CHK1 signaling axis, it leads to unresolved DNA damage, cell cycle checkpoint abrogation, and apoptotic cell death. Its synthetic lethal interaction with ATM deficiency provides a strong rationale for patient selection in clinical trials.[6][9] Furthermore, this compound demonstrates significant synergistic potential with a wide range of DNA-damaging agents, including chemotherapy (cisplatin, gemcitabine) and radiation therapy, enhancing their anti-tumor efficacy.[7][9][11]

The preclinical data strongly support the continued clinical development of this compound, both as a monotherapy for tumors with specific DDR defects (e.g., ATM loss) and as a combination partner to potentiate standard-of-care cancer therapies.[3][16] Ongoing and future research will continue to refine predictive biomarkers for sensitivity and optimize combination strategies to maximize the therapeutic potential of targeting replication stress with this compound.

References

- 1. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound [openinnovation.astrazeneca.com]

- 8. researchgate.net [researchgate.net]

- 9. The orally active and bioavailable ATR kinase inhibitor this compound potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 12. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]

- 14. selleckchem.com [selleckchem.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. kuickresearch.com [kuickresearch.com]

Ceralasertib: A Technical Guide to a Potent and Selective ATR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage Response (DDR).[1] This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of Ceralasertib. It details the preclinical and clinical investigations that have established its role as a promising anti-cancer agent, both as a monotherapy and in combination with other therapies.[2][3] This document adheres to a structured format, presenting quantitative data in tabular form, outlining detailed experimental protocols, and providing visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this targeted therapy.

Discovery and Development

Ceralasertib was developed by AstraZeneca as a highly optimized sulfoximine (B86345) morpholinopyrimidine ATR inhibitor.[4] The discovery program aimed to improve upon earlier compounds by enhancing aqueous solubility and eliminating time-dependent inhibition of the cytochrome P450 enzyme CYP3A4, a common challenge in drug development that can lead to drug-drug interactions.[5] This optimization resulted in a clinical candidate with favorable pharmacokinetic properties suitable for oral administration.[4]

Chemical Properties

Ceralasertib is a small molecule inhibitor with the chemical formula C₂₀H₂₄N₆O₂S.[6] Its structure has been optimized for potent and selective binding to the ATP-binding pocket of the ATR kinase.[1][7]

| Property | Value | Reference |

| IUPAC Name | 4-(4-(1-((S(R))-S-methylsulfonimidoyl)cyclopropyl)-6-((3R)-3-methyl-4-morpholinyl)-2-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine | [6] |

| Molecular Formula | C₂₀H₂₄N₆O₂S | [6] |

| Molecular Weight | 412.51 g/mol | [8] |

| CAS Number | 1352226-88-0 | [6] |

| Solubility | Soluble in DMSO | [8] |

Mechanism of Action: Targeting the DNA Damage Response

Ceralasertib's primary mechanism of action is the competitive inhibition of ATR kinase activity.[7] ATR is a master regulator of the cellular response to DNA replication stress, which is the stalling of DNA replication forks.[9] Many cancer cells exhibit high levels of intrinsic replication stress due to oncogene activation and defects in other DDR pathways, making them particularly dependent on ATR for survival.[10]

By inhibiting ATR, Ceralasertib disrupts the ATR-Chk1 signaling cascade, a critical pathway for:

-

Cell Cycle Checkpoint Control: ATR activation normally leads to the phosphorylation and activation of Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest in the S and G2/M phases.[1] This pause allows time for DNA repair. Ceralasertib abrogates these checkpoints, forcing cells with damaged DNA to enter mitosis, a lethal event known as mitotic catastrophe.[11]

-

Replication Fork Stabilization: ATR plays a crucial role in stabilizing stalled replication forks, preventing their collapse into DNA double-strand breaks (DSBs).[1] Inhibition of ATR leads to an accumulation of DSBs, a highly toxic form of DNA damage.[3]

The induction of DNA damage following Ceralasertib treatment is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a sensitive biomarker for DSBs.[12]

Signaling Pathway Diagram

Quantitative Data

In Vitro Potency and Selectivity

Ceralasertib is a highly potent inhibitor of ATR kinase with excellent selectivity against other kinases, including those in the PI3K-like kinase (PIKK) family.[13]

| Target | Assay Type | IC₅₀ / GI₅₀ | Reference |

| ATR (enzyme) | Biochemical Kinase Assay | 1 nM | [11] |

| p-Chk1 (Ser345) in cells | Cellular Assay | 74 nM | [6] |

| mTOR | Cellular Growth Inhibition | 5.7 µM (GI₅₀) | [2] |

| ATM | Cellular Assay | >5 µM | [13] |

| DNA-PK | Cellular Assay | >5 µM | [13] |

| PI3K | Cellular Assay | >5 µM | [2] |

A screen of over 400 kinases showed no significant inhibition (>50%) at a 1 µM concentration of Ceralasertib.[2]

Preclinical Pharmacokinetics

Preclinical studies in mice have demonstrated that Ceralasertib is orally bioavailable.[9] However, it exhibits dose-dependent, non-linear pharmacokinetics, with bioavailability increasing at higher doses due to saturable first-pass metabolism.[8][9]

Experimental Protocols

ATR Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of Ceralasertib on purified ATR kinase activity.

Materials:

-

Recombinant human ATR enzyme complex

-

Kinase substrate (e.g., recombinant Chk1 fragment)

-

ATP (including γ-³²P-ATP for radiometric detection)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Ceralasertib (dissolved in DMSO)

-

Phosphocellulose paper or beads for capturing the phosphorylated substrate

-

Scintillation counter

Method:

-

Prepare serial dilutions of Ceralasertib in kinase assay buffer.

-

In a reaction tube, combine the ATR enzyme, substrate, and Ceralasertib (or DMSO vehicle control).

-

Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the DMSO control for each Ceralasertib concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of Ceralasertib on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., ATM-deficient and proficient lines)

-

96-well cell culture plates

-

Complete cell culture medium

-

Ceralasertib (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Method:

-

Seed cells into 96-well plates at a predetermined density to ensure logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of Ceralasertib. Include a vehicle-only (DMSO) control.

-

Incubate the plates for a specified duration (e.g., 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the percentage of growth inhibition against the log of the Ceralasertib concentration to determine the GI₅₀ value.[10]

Western Blot for Pharmacodynamic Markers (p-Chk1 and γH2AX)

Objective: To detect changes in the phosphorylation of Chk1 and H2AX in cells treated with Ceralasertib, confirming on-target activity and downstream effects.

Materials:

-

Cancer cell lines

-

Cell culture dishes

-

Ceralasertib

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, anti-γH2AX (Ser139), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Method:

-

Seed cells and allow them to adhere. Treat with Ceralasertib for the desired time (e.g., 2-24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

If necessary, strip the membrane and re-probe for total Chk1 and the loading control to ensure equal protein loading.[1]

Experimental Workflow Diagram

Clinical Development

Ceralasertib is being evaluated in numerous clinical trials for the treatment of various solid tumors.[2] It is being tested as a monotherapy, particularly in tumors with deficiencies in other DDR genes like ATM, and in combination with:

-

Chemotherapy: Agents like carboplatin (B1684641) and paclitaxel (B517696) that induce DNA damage.[10][14]

-

PARP inhibitors: Such as olaparib, to create a synthetic lethal effect by targeting two key DNA repair pathways.[13]

-

Immunotherapy: Including immune checkpoint inhibitors like durvalumab, based on the rationale that increased DNA damage can enhance tumor immunogenicity.[13][15]

Early clinical data have shown promising anti-tumor activity and a manageable safety profile, with hematologic toxicities being the most common adverse events.[2]

Conclusion

Ceralasertib is a potent and selective ATR inhibitor that effectively targets a key vulnerability in many cancers: their reliance on the ATR-mediated DNA damage response. Through the abrogation of cell cycle checkpoints and the induction of DNA damage, Ceralasertib has demonstrated significant anti-tumor activity in preclinical models and early clinical trials. Its favorable chemical and pharmacokinetic properties make it a promising candidate for further development, both as a single agent and as part of combination therapies, with the potential to improve outcomes for patients with a range of malignancies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of Ceralasertib.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor this compound (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor this compound (ceralasertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Ceralasertib | this compound | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]

- 13. This compound [openinnovation.astrazeneca.com]

- 14. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

AZD6738 (Ceralasertib): A Technical Guide to its Mechanism of Action at the G2-M Cell Cycle Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6738, also known as Ceralasertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a master regulator in the DNA Damage Response (DDR) pathway, a critical network that maintains genomic integrity.[3][4] In response to DNA damage or replication stress, particularly single-stranded DNA (ssDNA) at stalled replication forks, ATR activates downstream signaling to initiate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.[5][6]

Many cancer cells exhibit a defective G1 checkpoint, often due to p53 mutations, making them highly dependent on the S and G2-M checkpoints for survival and DNA repair following genotoxic insults.[7] The G2-M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, providing a crucial window for repair.[8][9] By targeting ATR, this compound effectively disables this critical checkpoint, creating a synthetic lethal vulnerability that can be exploited for therapeutic benefit, especially in combination with DNA-damaging agents like chemotherapy and radiation.[1][10] This guide provides an in-depth technical overview of this compound's effect on the G2-M checkpoint, summarizing key quantitative data and detailing relevant experimental protocols.

Core Mechanism of Action: Abrogation of the G2-M Checkpoint

The primary mechanism by which this compound exerts its anti-tumor effect is by overriding the G2-M cell cycle checkpoint.[10] Under normal conditions, DNA damage or replication stress activates ATR. ATR then phosphorylates and activates its primary downstream effector, Checkpoint Kinase 1 (CHK1).[3][9] Activated CHK1 phosphorylates and inactivates CDC25 phosphatases, which are essential for removing inhibitory phosphates from the Cyclin-Dependent Kinase 1 (CDK1).[5] This inactivation of CDK1 prevents the formation of the active CDK1/Cyclin B1 complex, thereby halting the cell cycle at the G2-M transition to allow for DNA repair.[9]

This compound is an ATP-competitive inhibitor that binds to the kinase domain of ATR, blocking its catalytic activity.[1] This inhibition prevents the phosphorylation of CHK1 at its activating site (Serine 345).[1][11] Without this signal, the G2-M checkpoint is not engaged.[8] Consequently, cells treated with DNA-damaging agents in the presence of this compound are unable to arrest in G2.[7][12] They prematurely enter mitosis with unrepaired DNA, leading to widespread chromosomal aberrations, mitotic catastrophe, and ultimately, cell death.[7][13] This forced mitotic entry is a key driver of the synergistic cell-killing activity observed when this compound is combined with radiation or DNA-damaging chemotherapy.[1][8]

Quantitative Data Summary

The efficacy of this compound has been quantified across numerous preclinical studies. The following tables summarize its potency, effects on cell cycle distribution, and modulation of key pharmacodynamic biomarkers.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line / System | Comments | Reference |

|---|---|---|---|---|

| Enzyme IC₅₀ | 0.001 µM (1 nM) | Cell-free ATR kinase assay | Direct measure of enzymatic inhibition. | [1][3] |

| Cellular IC₅₀ | 0.074 µM (74 nM) | Inhibition of p-CHK1 (S345) in cells | Measures target engagement in a cellular context. | [1] |

| Proliferation GI₅₀ | 0.3 to >1 µM | Panel of 197 cancer cell lines | Varies by cell line; enhanced sensitivity often seen in ATM-deficient lines. | [1][13] |

| mTOR GI₅₀ | 5.7 µM | p70S6K phosphorylation in MDAMB-468 cells | Demonstrates selectivity over other PI3K-like kinases. | [2] |

| Other Kinase IC₅₀ | > 5 µM | DNA-PK, ATM, mTOR, AKT | High selectivity against other key DDR kinases. |[1] |

Table 2: Effect of this compound on G2/M Arrest in Combination with Genotoxic Agents

| Cell Line | Combination Agent | This compound Conc. | Observation | Reference |

|---|---|---|---|---|

| FaDu ATM-WT & KO | Olaparib | Not specified | Olaparib alone induced G2-M accumulation. Co-treatment with this compound abrogated this arrest. | [14] |

| NCI-H460, NCI-H1299 | Ionizing Radiation (IR) | 1 µM | IR induced significant G2 blockade. This compound reduced the percentage of cells in G2 and increased mitotic entry. | [12][15] |

| SNU478, SNU869 | Monotherapy | 0.1 - 1 µM | Dose-dependent increase in G2/M arrest. | [16] |

| H460 | Cisplatin (B142131) | Not specified | Combination treatment led to a loss of cells in G2/M compared to controls. | [11] |

| U2OS | Ionizing Radiation (IR) | 1.25 µM | Completely abrogated the radiation-induced G2 checkpoint. |[17] |

Table 3: Pharmacodynamic Biomarker Modulation by this compound

| Biomarker | Change Observed | Tissue/Cell Type | Comments | Reference |

|---|---|---|---|---|

| p-CHK1 (S345) | ↓ Decreased | Tumor xenografts & cell lines | Robust and dose-dependent inhibition; a direct marker of ATR target engagement. | [1][11][16][18] |

| γH2AX | ↑ Increased | Tumor xenografts & cell lines | Marker of DNA double-strand breaks and replication stress, which accumulate when checkpoints are abrogated. | [1][15][16][18] |

| p-RAD50 | ↑ Increased | Tumor xenografts | Indicates activation of the compensatory ATM-dependent signaling pathway. | [8][18] |

| RAD51 foci | ↓ Decreased | Tumor xenografts | Indicates inhibition of homologous recombination (HR) repair. | [7] |

| Phospho-Histone H3 | ↑ Increased | Cell lines (post-IR) | Marker of mitotic entry, demonstrating abrogation of G2 arrest. | [7] |

| Micronuclei | ↑ Increased | Cell lines (post-IR) | A consequence of mitotic catastrophe due to unrepaired DNA entering mitosis. |[7][15] |

Experimental Protocols

Evaluating the effect of this compound on the G2-M checkpoint involves a series of standard molecular and cellular biology techniques.

Western Blotting for DDR Protein Phosphorylation

This protocol is used to quantify the inhibition of ATR signaling by measuring the phosphorylation of its direct downstream target, CHK1, and other DDR markers.

-

Cell Treatment: Plate cells (e.g., LoVo, HCC1806) and allow them to adhere. Treat with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) for a specified time, typically 24 hours.[8][16] To induce DNA damage, co-treat with an agent like cisplatin or irradiate the cells before harvesting.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate overnight at 4°C with primary antibodies diluted in blocking buffer. Key primary antibodies include:

-

Rabbit anti-p-CHK1 (Ser345)

-

Mouse anti-total CHK1

-

Rabbit anti-γH2AX

-

Mouse anti-β-actin or GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with appropriate HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry analysis is used to quantify band intensity relative to the loading control.

Flow Cytometry for Cell Cycle Analysis

This assay quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content, directly measuring the effect of this compound on checkpoint arrest.[5]

-

Cell Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., 0.1, 0.5, 1.0 µM) alone or in combination with a DNA-damaging agent (e.g., ionizing radiation) for 24-72 hours.[14][15][16]

-

Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA). DAPI can also be used.[14]

-

Incubate in the dark for 15-30 minutes at room temperature.

-

-

Data Acquisition: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate DNA content histograms.[15] The software de-convolutes the histogram to calculate the percentage of cells in the Sub-G1 (apoptotic), G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. A decrease in the G2/M population in combination-treated samples compared to samples treated with the DNA-damaging agent alone indicates checkpoint abrogation.[12][14]

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ATR Inhibitor this compound (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The orally active and bioavailable ATR kinase inhibitor this compound potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 16. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase activation counteracts interferon signaling after G2 checkpoint abrogation by ATR inhibition in irradiated human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

Early-Stage Clinical Findings for Ceralasertib (AZD6738): An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is an investigational, potent, and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the cellular DNA damage response (DDR).[1][2] ATR is activated by replication stress, leading to single-stranded DNA breaks, and plays a pivotal role in cell cycle checkpoint control and DNA repair.[1] By inhibiting ATR, ceralasertib disrupts the cancer cell's ability to repair DNA damage, leading to an accumulation of genomic instability and subsequent cell death.[3] This mechanism of action holds significant promise for the treatment of various solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[4] This technical guide provides a comprehensive overview of the early-stage clinical trial findings for ceralasertib, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Core Mechanism of Action: ATR Inhibition

Ceralasertib functions as an ATP-competitive inhibitor of ATR kinase.[5] In response to DNA damage and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably Chk1.[6] This phosphorylation event initiates cell cycle arrest, providing time for DNA repair.[6] By blocking ATR, ceralasertib prevents the activation of Chk1 and other downstream effectors, thereby abrogating the G2/M cell cycle checkpoint.[6][7] This forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.[8] Preclinical studies have demonstrated that ceralasertib's inhibition of ATR leads to increased levels of the DNA damage marker γH2AX and suppresses homologous recombination repair.[9]

References

- 1. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Study of Ceralasertib (this compound), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Ceralasertib used for? [synapse.patsnap.com]

- 4. Ceralasertib - NCI [dctd.cancer.gov]

- 5. This compound [openinnovation.astrazeneca.com]

- 6. researchgate.net [researchgate.net]

- 7. ATR inhibitor this compound increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

AZD6738: A Comprehensive Technical Review of its Molecular Targets Beyond ATR Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6738, also known as ceralasertib, is a potent and orally bioavailable small molecule inhibitor of the Ataxia Teliectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability, particularly in response to replication stress. By targeting ATR, this compound has shown significant promise as a monotherapy and in combination with DNA-damaging agents in various preclinical and clinical settings. While its primary mechanism of action is the inhibition of ATR, a thorough understanding of its broader molecular target profile is essential for predicting its full therapeutic potential and potential off-target liabilities. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond its primary target, ATR kinase, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Data Presentation: Off-Target Profile of this compound

This compound has demonstrated a high degree of selectivity for ATR kinase. Extensive kinase profiling has been conducted to assess its activity against a wide range of other kinases. The following table summarizes the quantitative data on the off-target interactions of this compound.

| Target Kinase | Assay Type | IC50 / GI50 (µM) | Fold Selectivity vs. ATR (IC50) | Reference |

| ATR | Enzymatic | 0.001 | - | [1] |

| mTOR | Cellular (p70S6K inhibition) | 5.7 | 5700 | [2] |

| DNA-PK | Cellular | >5 | >5000 | [2] |

| ATM | Cellular | >5 | >5000 | [2] |

| PI3Kα | Cellular | >30 | >30000 | [2] |

| AKT | Cellular | >5 | >5000 | [2] |

A broad in vitro kinase screen of 442 kinases showed no kinase with >50% inhibition at a 1µM concentration of this compound.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's target profile.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

-

Recombinant human ATR kinase

-

Biotinylated peptide substrate (e.g., a peptide containing the CHK1 phosphorylation motif)

-

This compound (serial dilutions)

-

ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radiometric assays)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

Streptavidin-coated plates

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Scintillation fluid (for radiometric assays) or appropriate detection reagents for non-radiometric assays

-

Plate reader (scintillation counter or luminescence/fluorescence reader)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, recombinant ATR kinase, and the biotinylated peptide substrate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

For radiometric assays, add scintillation fluid and measure the radioactivity using a scintillation counter. For non-radiometric assays, add the appropriate detection reagents and measure the signal (e.g., luminescence or fluorescence).

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular CHK1 Phosphorylation Assay (Western Blot)

This protocol describes a cell-based assay to assess the inhibitory effect of this compound on the phosphorylation of CHK1, a direct downstream target of ATR.

Materials:

-

Human cancer cell line (e.g., HCT116, U2OS)

-

Cell culture medium and supplements

-

This compound (various concentrations)

-

DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology, #2341 or Abcam, ab58567)

-

Mouse or rabbit anti-total CHK1 (e.g., Cell Signaling Technology, #2345)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 4 hours or 10 J/m² UV radiation followed by a 1-hour recovery).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total CHK1 and β-actin as loading controls.

Immunofluorescence Assay for γH2AX Foci Formation

This protocol details the immunofluorescent staining of γH2AX, a marker of DNA double-strand breaks, which can be an indirect consequence of ATR inhibition.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Glass coverslips

-

Cell culture medium and supplements

-

This compound

-

Fixation solution (4% paraformaldehyde in PBS)

-

Permeabilization solution (0.25% Triton X-100 in PBS)

-

Blocking solution (5% BSA in PBS)

-

Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., Millipore, clone JBW301)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to attach.

-

Treat the cells with the desired concentration of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 5% BSA for 1 hour.

-

Incubate with the primary anti-γH2AX antibody (e.g., 1:800 dilution in blocking buffer) for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of this compound and its off-target interaction with the mTOR pathway.

Caption: this compound inhibits the ATR signaling pathway.

Caption: Off-target inhibition of the mTOR pathway by this compound.

Conclusion

This compound is a highly selective inhibitor of ATR kinase, with minimal off-target activity at clinically relevant concentrations. The most notable off-target interaction is with mTOR, albeit with a significantly lower potency. This high selectivity underscores the targeted nature of this compound's mechanism of action, which is primarily driven by the inhibition of the ATR-CHK1 signaling axis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the on- and off-target effects of this compound and other ATR inhibitors. The signaling pathway diagrams provide a visual representation of the key molecular interactions, aiding in the conceptual understanding of this compound's function. This comprehensive technical overview serves as a valuable resource for the scientific community engaged in the research and development of novel cancer therapeutics targeting the DNA damage response.

References

The Core Concept of Synthetic Lethality with AZD6738: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the concept of synthetic lethality as it pertains to the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738 (Ceralasertib). This document details the underlying molecular mechanisms, summarizes key preclinical and clinical data, and provides comprehensive experimental protocols for the investigation of this therapeutic strategy.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while each individual event is viable. In the context of cancer therapy, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific genetic alteration, while being non-essential for normal cells.

This compound is a potent and selective oral inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway. The DDR is a complex network of signaling pathways that detects and repairs DNA damage, thereby maintaining genomic stability. Many cancer cells harbor defects in certain DDR pathways, such as mutations in the Ataxia Telangiectasia Mutated (ATM) gene, making them highly dependent on the remaining intact pathways, like the ATR signaling cascade, for survival. By inhibiting ATR with this compound, a synthetic lethal interaction is induced in these cancer cells, leading to their selective elimination.

The ATR Signaling Pathway and the Mechanism of this compound

The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which is often exposed at stalled replication forks or during the processing of DNA double-strand breaks. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.

This compound functions as an ATP-competitive inhibitor of ATR, effectively blocking its kinase activity.[1] This inhibition prevents the phosphorylation of CHK1 and other downstream substrates, leading to the abrogation of the G2/M cell cycle checkpoint and the collapse of stalled replication forks. In cancer cells with underlying DDR defects, such as ATM deficiency, this disruption of the ATR pathway results in an accumulation of unrepaired DNA damage, ultimately leading to mitotic catastrophe and apoptotic cell death.[2][3]

Quantitative Data on this compound Activity

The efficacy of this compound has been evaluated in numerous preclinical studies across a wide range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from these studies.

In Vitro Cell Viability (IC50) of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SNU478 | Biliary Tract Cancer | 0.46 | [4] |

| SNU869 | Biliary Tract Cancer | 0.44 | [4] |

| SNU245 | Biliary Tract Cancer | >10 | [4] |

| SNU2670 | Biliary Tract Cancer | >10 | [4] |

| LoVo | Colorectal Cancer | 0.52 | [5] |

| NCI-H1373 | Lung Cancer | 5.32 | [5] |

| MDA-MB-231 (Normoxia) | Triple-Negative Breast Cancer | 0.75 ± 0.05 | [6] |

| MDA-MB-231 (Hypoxia) | Triple-Negative Breast Cancer | 0.23 ± 0.03 | [6] |

| SK-BR-3 | HER2+ Breast Cancer | < 1 | [2] |

| BT-474 | HER2+ Breast Cancer | > 1 | [2] |

Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines.

In Vivo Efficacy of this compound in Xenograft Models

Xenograft models are instrumental in assessing the anti-tumor activity of therapeutic agents in a living organism.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| SNU-601 | Gastric Cancer | 50 mg/kg, daily for 20 days | Significant tumor growth suppression | [7] |

| LoVo | Colorectal Cancer | 25-50 mg/kg, once or twice daily | Dose-dependent tumor growth inhibition | [8][9] |

| Granta-519 | Mantle Cell Lymphoma | 25 mg/kg, daily | Tumor growth inhibition | [8][9] |

| NCI-H23 | Non-Small Cell Lung Cancer | 50 mg/kg, daily | Tumor growth inhibition | [8][9] |

| FaDu (ATM knockout) | Head and Neck Cancer | 50 mg/kg, daily | Tumor growth inhibition | [8][9] |

| HBCx-9 (TNBC PDX) | Triple-Negative Breast Cancer | Combination with Olaparib | Complete tumor regression | [8] |

| SNU478 | Biliary Tract Cancer | 25 mg/kg (monotherapy) | Tumor growth suppression | [4] |

| SNU478 | Biliary Tract Cancer | Combination with Cisplatin | Significant repression of tumor growth | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

-